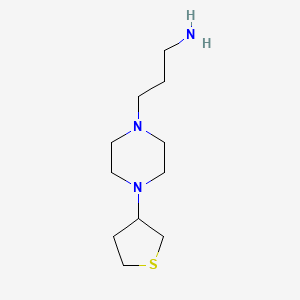

3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA). The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by elemental analyses, 1H-NMR, 13C-NMR, and ESI-HRMS spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization and direct interaction of hydrazonoyl chlorides with N-substituted piperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H-NMR, 13C-NMR, and ESI-HRMS .Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Studies on related compounds involve chemical synthesis and characterization, laying the groundwork for understanding their properties and potential applications. For example, research on synthesizing compounds with piperazine components highlights methodologies for constructing complex molecules, essential for developing pharmaceuticals and materials science applications. Such synthetic routes are crucial for developing novel compounds with potential therapeutic or industrial uses (S. Grijalvo, S. Nuñez, R. Eritja, 2015).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structures of compounds containing piperazine and related moieties. Understanding the crystal structure is vital for drug design, as it helps predict how these compounds might interact with biological targets. For instance, analysis of tetrathiomolybdates with organic ammonium cations offers insights into molecular geometry and potential reactivity, relevant for designing compounds with specific biological activities (B. R. Srinivasan et al., 2004).

Antimicrobial and Antitumor Activities

Compounds featuring piperazine and thiophene components have been evaluated for their antimicrobial and antitumor activities. Such studies are foundational for discovering new drugs. For example, N2-(Thien-3-yl)amidrazones incorporating N-piperazines have shown promising antitumor activity against breast cancer and leukemic cell lines, suggesting their potential as leads for developing new cancer therapies (Mohammed M. Abadleh et al., 2014).

Gas Capture Technologies

Research into piperazine-immobilized polymeric membranes illustrates applications in environmental science, particularly for carbon dioxide capture. This work demonstrates the potential of incorporating amines into membranes to enhance CO2 separation performance, a critical aspect of addressing climate change through technological innovation (I. Taniguchi et al., 2020).

Safety and Hazards

Mecanismo De Acción

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propiedades

IUPAC Name |

3-[4-(thiolan-3-yl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3S/c12-3-1-4-13-5-7-14(8-6-13)11-2-9-15-10-11/h11H,1-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKSUBCUVAPVPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1N2CCN(CC2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Tetrahydrothiophen-3-yl)piperazin-1-yl)propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

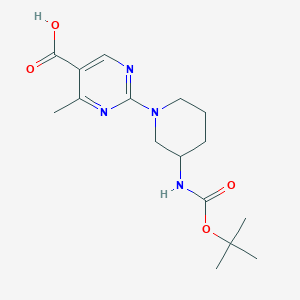

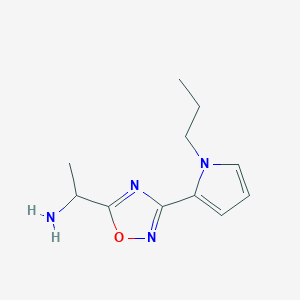

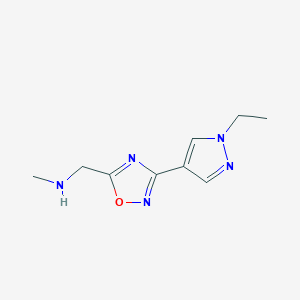

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-hydroxy-1-isobutyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478653.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-3-amine](/img/structure/B1478654.png)

![(1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B1478656.png)

![1-propyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B1478661.png)

![1-Ethyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1478662.png)

![1-(7-Methyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-yl)piperidin-4-amine](/img/structure/B1478666.png)

![2-(pyrrolidin-3-yl)thieno[2,3-d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B1478667.png)

![2-(4-ethyl-7-fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B1478674.png)